Hypoxia Cytotoxicity Ratio (HCR): Evofosfamide vs. Tirapazamine and AQ4N
Evofosfamide demonstrates a high Hypoxia Cytotoxicity Ratio (HCR), which quantifies its selectivity for killing cells under low-oxygen versus normal-oxygen conditions. In NSCLC cells, its IC50 shifts from 5.1 μM under normoxia to 0.019 μM under hypoxia, representing an approximately 268-fold increase in potency . This selectivity profile is distinct from other HAPs; for example, while tirapazamine (TPZ) also exhibits hypoxia-selective cytotoxicity, direct comparative in vivo studies indicate that only Evofosfamide, but not AQ4N or TPZ, was capable of achieving major hypoxia reduction as measured by 18F-FAZA PET imaging [1].
| Evidence Dimension | In Vitro Hypoxic Selectivity (HCR) & In Vivo Hypoxia Reduction |
|---|---|
| Target Compound Data | IC50: 0.019 μM (hypoxia) / 5.1 μM (normoxia); ~268-fold HCR . Significant in vivo hypoxia reduction measured by 18F-FAZA PET [1]. |
| Comparator Or Baseline | Tirapazamine (TPZ) and AQ4N: Failed to achieve major hypoxia reduction in the same in vivo PET imaging study [1]. |
| Quantified Difference | Evofosfamide uniquely demonstrated major hypoxia reduction among the three HAPs tested in vivo [1]. |
| Conditions | NSCLC cell lines (normoxia vs. 1% O2) ; TRAMP-C2 murine prostate tumor model [1]. |
Why This Matters
This quantifies a superior therapeutic window and a unique in vivo capacity for tumor microenvironment remodeling, making it a preferred tool for combination studies where reversing hypoxia is critical.
- [1] Jayaprakash, P., Ai, M., Liu, A., et al. (2024). Hypoxia-activated prodrugs with distinct mechanisms of action sensitize murine prostate tumors to immune checkpoint blockade. Journal for ImmunoTherapy of Cancer, 12(Suppl 2), A806. View Source
